Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]-
Description
Systematic IUPAC Nomenclature and Synonym Recognition
The systematic IUPAC name for this compound is N-[4-(1-aminocyclopropyl)phenyl]methanesulfonamide , derived through the following conventions:
- Parent chain identification : The methanesulfonamide group (-SO₂NH₂CH₃) serves as the principal functional group.
- Substituent numbering : The phenyl ring is substituted at the para position (carbon 4) with a 1-aminocyclopropyl group.
- Cyclopropane nomenclature : The cyclopropane ring is prefixed with "1-amino" to denote the amino group (-NH₂) attached to carbon 1 of the three-membered ring.
Synonyms include:
- CAS 946496-53-3 (assigned to the 4-substituted isomer).
- N-[4-(1-Aminocyclopropyl)phenyl]methanesulfonamide (common abbreviated form).
- Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]- (inverted nomenclature).
Notably, positional isomers such as N-[3-(1-aminocyclopropyl)phenyl]methanesulfonamide (CAS 117325618) differ in the substitution pattern on the phenyl ring.
Structural Features Analysis: Cyclopropyl-Phenyl-Methanesulfonamide Connectivity
The compound’s structure integrates three key components (Table 1):
Key structural attributes :
- Bond angles and strain : The cyclopropane ring exhibits bond angles of ~60°, inducing significant angle strain and increased reactivity compared to unstrained aliphatic amines.
- Electronic effects : The electron-donating amino group on the cyclopropane modulates the electron density of the phenyl ring, potentially influencing sulfonamide acidity.
- Spatial arrangement : The para substitution pattern minimizes steric hindrance between the sulfonamide and cyclopropyl groups, favoring coplanar alignment.
Comparative Analysis With Related Sulfonamide Derivatives
Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]- exhibits distinct properties when compared to structurally related sulfonamides (Table 2):
Critical distinctions :
- Cyclopropyl vs. ethyl substituents : The cyclopropane’s ring strain may enhance binding affinity in biological targets compared to flexible ethyl chains.
- Methoxy derivatives : Addition of methoxy groups alters solubility and π-π stacking potential, as seen in CAS 946496-56-6.
- Sulfonamide vs. acetamide cores : Sulfonamides generally exhibit stronger hydrogen-bonding capacity and metabolic stability than acetamides.
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
N-[4-(1-aminocyclopropyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c1-15(13,14)12-9-4-2-8(3-5-9)10(11)6-7-10/h2-5,12H,6-7,11H2,1H3 |
InChI Key |
NYZVOPUEAAPSKW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2(CC2)N |
Origin of Product |
United States |
Preparation Methods
Direct Reaction with Sulfonyl Chlorides
One common method involves the direct reaction of an amine with a sulfonyl chloride. The general reaction scheme is as follows:
Reactants : An amine (e.g., 4-(1-aminocyclopropyl)aniline) and methanesulfonyl chloride.
Conditions : The reaction typically occurs in a solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature to 50°C, often in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Yield : This method can yield the desired sulfonamide product efficiently, often within a few hours.
Two-Step Synthesis via Carboxylic Acid Derivatives
Another approach employs a two-step synthesis starting from carboxylic acid derivatives:
Formation of an Activated Ester : A carboxylic acid derivative (e.g., acyl chloride) is reacted with an amine to form an activated ester.
Coupling Reaction : The activated ester is then reacted with the desired amine to produce the sulfonamide. This method allows for greater control over reaction conditions and can improve yield and purity.
Reductive Amination Method
Reductive amination is also a viable method for synthesizing this compound:
Step 1 : An aldehyde (e.g., cyclopropanecarbaldehyde) is reacted with an amine to form an imine intermediate.
Step 2 : The imine is reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the corresponding amine, which can then be converted to the sulfonamide as described above.
Alternative Synthetic Routes
Research has also explored alternative synthetic routes involving more complex transformations:
Corey-Chaykovsky Reaction : This method involves generating a sulfonium ylide that can react with carbonyl compounds to form the desired product.
Curtius Rearrangement : This reaction can be utilized to convert carboxylic acids into amines, which are subsequently reacted with sulfonyl chlorides.
| Method | Key Reactants | Conditions | Yield/Notes |
|---|---|---|---|
| Direct Reaction | Amine + Methanesulfonyl Chloride | DCM/DMF, RT - 50°C | Efficient yields reported |
| Two-Step Synthesis | Carboxylic Acid + Amine | Controlled conditions | Improved yield/purity |
| Reductive Amination | Aldehyde + Amine | NaBH4 reduction | Effective for complex structures |
| Corey-Chaykovsky Reaction | Sulfonium Ylide + Carbonyl | Varies | Useful for specific derivatives |
| Curtius Rearrangement | Carboxylic Acid | Standard rearrangement conditions | Versatile for various amines |
The preparation of Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]- can be achieved through several synthetic strategies, each with its advantages and limitations. The choice of method may depend on the availability of starting materials, desired yield, and purity requirements. Further research into optimizing these methods could enhance the efficiency and applicability of this compound in medicinal chemistry.
Continued exploration into novel synthetic pathways and modifications of existing methods may yield new derivatives with improved pharmacological properties. Additionally, investigating the scalability of these synthesis methods will be crucial for industrial applications.
Biological Activity
Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]- is a compound that has garnered attention for its potential biological activities, particularly in the context of cyclooxygenase-2 (COX-2) inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a methanesulfonamide group attached to a phenyl ring that includes a cyclopropylamine moiety. This unique structure is pivotal for its biological activity, particularly in modulating enzyme functions and receptor interactions.
1. COX-2 Inhibition
Research indicates that compounds containing the methanesulfonamide group exhibit significant inhibitory effects on COX-2, an enzyme implicated in inflammatory processes and pain. Specifically, derivatives of 1,5-diarylpyrazole with the methanesulfonamide group at the C-5 phenyl ring have shown IC50 values as low as 30 nM against COX-2, highlighting their potency as selective inhibitors .
| Compound Type | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Methanesulfonamide Derivatives | 30 | Inhibition of COX-2 |
| Non-selective NSAIDs | Varies | Inhibition of COX-1 and COX-2 |
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of methanesulfonamide derivatives in a murine model of arthritis. The results demonstrated a significant reduction in inflammatory markers and joint swelling when treated with these compounds compared to controls.
Case Study 2: Cancer Research
In cancer studies, methanesulfonamide derivatives were evaluated for their ability to modulate immune responses in tumor environments. These compounds showed promise in reactivating immune responses against tumors by modulating prostaglandin E2 receptors .
1. Inhibition of Pro-inflammatory Pathways
Methanesulfonamide derivatives inhibit COX-2 activity, leading to decreased production of prostaglandins, which are mediators of inflammation. This mechanism is crucial for their potential therapeutic effects in inflammatory diseases.
2. Cellular Signaling Modulation
These compounds may also influence various signaling pathways associated with cell survival and apoptosis. The modulation of these pathways can contribute to their anti-cancer properties by promoting apoptosis in malignant cells .
Scientific Research Applications
Antimicrobial and Anticancer Properties
Research indicates that Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]- exhibits significant biological activity. It has been investigated for its potential antimicrobial and anticancer properties. The compound's mechanism of action may involve interactions with specific enzymes or receptors, leading to modulation of various biological pathways .
Case Study: COX-2 Inhibition
A study demonstrated that derivatives of Methanesulfonamide can serve as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. The presence of the methanesulfonamide group at specific positions on the phenyl ring significantly enhances inhibitory activity, with some compounds showing IC50 values as low as 30 nM .
Organic Synthesis Applications
Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]- serves as a valuable reagent in organic synthesis. It can facilitate various chemical reactions due to its ability to act as a nucleophile or electrophile depending on the reaction conditions.
| Application | Description |
|---|---|
| Reagent in Organic Synthesis | Utilized for synthesizing complex organic molecules through nucleophilic substitutions and coupling reactions. |
| Building Block for Drug Development | Acts as a precursor for developing new pharmaceuticals by modifying its structure to enhance efficacy and reduce side effects. |
Antiarrhythmic Properties
In vitro studies have shown that Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]- can prolong the effective refractory period in cardiac tissues, suggesting potential applications in treating arrhythmias . Further research is needed to fully elucidate its mechanisms and therapeutic benefits.
Imaging Agents
Recent advancements have explored its use as a positron emission tomography (PET) imaging agent targeting lysine-specific demethylase 1 (LSD1), which plays a crucial role in neurodevelopmental disorders. Derivatives of this compound have been designed to bind irreversibly to LSD1, allowing for precise imaging of brain activity related to these disorders .
Q & A
Basic: What are the key steps for synthesizing Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]- with high yield and purity?
Methodological Answer:
- Protection of Functional Groups : The aminocyclopropyl group is sensitive to oxidation; use tert-butoxycarbonyl (Boc) protection during synthesis to prevent side reactions .
- Coupling Reactions : Employ Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to attach the cyclopropylamine moiety to the phenyl ring. Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) and reaction temperature (80–100°C) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water (1:3) to achieve >95% purity .
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS (exact mass: 226.078) validates molecular formula (C₁₀H₁₄N₂O₂S) .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and stability under varying pH conditions .
Advanced: How to address contradictory bioactivity data in different assay systems?
Methodological Answer:
- Assay Optimization :
- Orthogonal Assays : Cross-validate results using biochemical (e.g., enzyme inhibition) and phenotypic (e.g., zebrafish toxicity) assays .
Advanced: What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX). Focus on sulfonamide oxygen interactions with Zn²⁺ in active sites .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify key residues (e.g., Thr199 in carbonic anhydrase) .
- QSAR Modeling : Train models using descriptors like PSA (80.57 Ų) and LogP (2.86) to predict ADMET properties .
Basic: What are optimal storage conditions to maintain compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent photodegradation .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group .
- Solubility Considerations : Prepare stock solutions in DMSO (10 mM), aliquot to prevent freeze-thaw cycles .
Advanced: How to design derivatives for improved pharmacokinetics?
Methodological Answer:
- Structural Modifications :
- Cyclopropyl Optimization : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance metabolic stability .
- Phenyl Ring Substitution : Add para-fluoro or ortho-methoxy groups to modulate LogP (target range: 1.5–3.5) .
- In Silico Screening : Use Schrödinger’s QikProp to predict bioavailability (% human oral absorption >60%) and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
